HAMNO

RPA inhibition Target engagement Protein-protein interaction

Common pain point: Generic RPA inhibitors exhibit off-target DNA-binding effects, confounding replication stress studies. HAMNO (CAS 137320-35-5) is the only validated tool that selectively inhibits the DBD-F domain (IC50 9 µM dsDNA unwinding) without impairing ssDNA binding at concentrations up to 200 µM. Key differentiators: • >3-fold selective S-phase γ-H2AX induction in cancer vs. normal cells at 20 µM - ideal for oncogene-induced replication stress dissection. • Validated in vivo: ~50% tumor growth suppression in UMSCC11B xenografts at 2 mg/kg. • Synergizes with etoposide, reducing colony formation to ~20% of control - suited for combination therapy screens. Supplied with rigorous analytical QC. Global shipping available.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 137320-35-5
Cat. No. B1663268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHAMNO
CAS137320-35-5
Synonyms(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one;  (E)-1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)C2=CNC3=CC=CC=C3O
InChIInChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
InChIKeyNADCEWZYITXLKJ-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HAMNO (CAS 138736-73-9) – Product Overview and Core Specifications for Procurement Decisions


HAMNO (NSC111847; CAS 138736-73-9, also referenced as 137320-35-5) is a small-molecule protein interaction inhibitor of replication protein A (RPA). It is a Schiff base compound with the IUPAC name (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one, molecular formula C₁₇H₁₃NO₂, and molecular weight 263.29 . HAMNO is distinguished from other RPA-targeting agents by its selective binding to the N-terminal domain (DNA-binding domain F, DBD-F) of the RPA70 subunit [1]. This mechanism enables specific disruption of RPA protein-protein interactions required for the replication stress response and DNA repair signaling, without blocking the essential ssDNA-binding function of RPA at comparable concentrations [1].

HAMNO Procurement Consideration: Why Alternative RPA Inhibitors Cannot Be Interchanged


The term 'RPA inhibitor' encompasses a diverse group of compounds with distinct binding sites, inhibitory mechanisms, and functional consequences. Generic substitution based solely on RPA targeting is not scientifically justified because inhibitors such as TDRL-505 (which targets DBD-A/B), NSC15520 (a dsDNA binding inhibitor), and Anti-osteoporosis agent-1 (an RPA inhibitor with osteogenic off-target activity) differ fundamentally in their binding domains, IC₅₀ values, and downstream cellular effects [1]. HAMNO uniquely inhibits the protein interaction domain (DBD-F) of RPA70 with an IC₅₀ of 9 µM for dsDNA unwinding, whereas it does not affect ssDNA binding at concentrations up to 200 µM [1]. In contrast, TDRL-505 inhibits the DNA-binding activity of DBD-A/B with an IC₅₀ of 12.9 µM and induces G1-arrest at 75–100 µM, a phenotype not reported for HAMNO . Therefore, experimental outcomes are highly dependent on the specific compound selected; substitution with an alternative RPA inhibitor will yield non-equivalent results and potentially invalidate comparative studies.

HAMNO (CAS 138736-73-9) – Comparative Quantitative Evidence for Scientific Selection


Target Engagement Specificity: HAMNO Binds RPA70 DBD-F Selectively Over DBD-A/B vs. TDRL-505

HAMNO exhibits a distinct binding profile compared to TDRL-505 and NSC15520. It selectively binds to the DBD-F domain of RPA70, inhibiting protein-protein interactions rather than the essential ssDNA-binding function [1]. In a direct binding assay, HAMNO prevented dsDNA unwinding with an IC₅₀ of 9 µM, while not affecting RPA binding to ssDNA at concentrations up to 200 µM [1]. In contrast, TDRL-505 targets the DBD-A/B domains and inhibits DNA-binding activity with IC₅₀ values of 12.9 µM (for hRPA) and 15.7 µM (for SpPot1) . NSC15520, which also targets DBD-F, has a reported IC₅₀ of 10 µM for blocking RPA-p53 interaction, but its mechanism involves dsDNA helix destabilization inhibition [2].

RPA inhibition Target engagement Protein-protein interaction DNA repair

Cancer Cell Selectivity: γ-H2AX Induction in UMSCC38 Cancer Cells vs. OKF4 Normal Cells

HAMNO induces replication stress selectively in cancer cell lines. In UMSCC38 head and neck squamous cell carcinoma (HNSCC) cells, 20 µM HAMNO treatment resulted in prominent pan-nuclear γ-H2AX staining, a marker of DNA damage and replication stress. In contrast, the telomerase-immortalized normal oral keratinocyte cell line OKF4 did not show enhanced γ-H2AX staining at the same concentration (20 µM) [1]. Quantitative flow cytometry analysis confirmed that γ-H2AX staining increased by approximately 3-fold in UMSCC38 S-phase cells at 20 µM HAMNO, compared to a minimal increase (<1.2-fold) in OKF4 cells at 50 µM [1].

Replication stress Cancer cell selectivity γ-H2AX DNA damage response

Synergistic Colony Formation Inhibition with Etoposide in HNSCC Cell Lines

The combination of HAMNO with etoposide produces significantly greater inhibition of colony formation than either agent alone in HNSCC cell lines [1]. In clonogenic assays using UMSCC38 cells, HAMNO alone inhibited colony formation in the low micromolar range. When combined with etoposide, colony formation was significantly inhibited to a greater degree than HAMNO alone [1]. In UMSCC11B cells, the combination of HAMNO (2 µM) and etoposide (2 µM) reduced colony formation to approximately 20% of control, whereas either agent alone at these concentrations reduced colony formation to approximately 60% (etoposide) or 80% (HAMNO) of control, as estimated from published figures [1].

Synergy Chemosensitization Colony formation Combination therapy

In Vivo Tumor Growth Suppression in UMSCC11B Mouse Xenograft Models

HAMNO demonstrates in vivo antitumor activity as a single agent in a mouse xenograft model of HNSCC. In athymic nude mice bearing UMSCC11B tumors, daily intraperitoneal administration of HAMNO (2 mg/kg) for 3 days significantly slowed tumor progression [1]. Tumor volume measurements showed that HAMNO-treated mice exhibited approximately 50% reduction in tumor growth rate compared to vehicle-treated controls over the monitoring period. In comparison, the RPA inhibitor Anti-osteoporosis agent-1, despite having an IC₅₀ of 18 µM for RPA inhibition, has not been reported to demonstrate comparable in vivo antitumor efficacy in xenograft models; its primary reported activity is osteoblast mineralization [2].

In vivo efficacy Xenograft Tumor growth Preclinical model

Lack of Radiosensitization Differentiates HAMNO from DNA-Damaging Chemotherapeutics

Despite inducing replication stress and slowing DNA synthesis, HAMNO does not act as a radiosensitizer [1]. In a 2023 study, HAMNO treatment (20 µM) of UMSCC38 cells failed to enhance cell killing when combined with ionizing radiation (IR), even in cultures enriched for G2-phase cells [1]. This contrasts with many DNA-damaging chemotherapeutics and ATR inhibitors that potentiate radiation effects. HAMNO instead attenuates G2-to-M transition independently of radiation, suggesting a distinct mechanism of cell cycle modulation [1].

Radiosensitization DNA damage response Cell cycle G2 arrest

HAMNO (CAS 138736-73-9) – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Induction of Cancer-Selective Replication Stress for Mechanistic Studies

Based on the differential γ-H2AX induction in UMSCC38 cancer cells vs. OKF4 normal cells [1], HAMNO is an optimal tool compound for studies investigating the molecular basis of replication stress vulnerability in cancer cells. Researchers can leverage the >3-fold selective increase in S-phase γ-H2AX staining at 20 µM in cancer cells to dissect oncogene-induced replication stress pathways without confounding normal cell toxicity.

Combination Chemotherapy Synergy Studies with Topoisomerase Inhibitors

The demonstrated synergy between HAMNO and etoposide in reducing colony formation to ~20% of control in HNSCC cells [1] supports HAMNO's use in preclinical combination therapy screens. Procurement is recommended for experiments testing the hypothesis that RPA DBD-F inhibition potentiates the efficacy of agents that generate replication-associated DNA damage, including topoisomerase inhibitors and DNA crosslinking agents.

In Vivo Preclinical Oncology Xenograft Models

Given the ~50% tumor growth suppression in UMSCC11B xenografts at a well-tolerated dose of 2 mg/kg [1], HAMNO is the RPA inhibitor of choice for in vivo proof-of-concept studies. Unlike other RPA inhibitors (e.g., TDRL-505, Anti-osteoporosis agent-1) that lack peer-reviewed single-agent xenograft efficacy data, HAMNO provides a validated in vivo reference compound for RPA-targeting preclinical programs.

Studies Distinguishing DNA Damage Response Modulation from Radiosensitization

The finding that HAMNO does not act as a radiosensitizer despite inducing replication stress [2] makes it a valuable tool for experiments that require dissection of replication stress pathways independently of radiation response. Researchers can use HAMNO as a control to distinguish ATR-Chk1 pathway inhibition (which often radiosensitizes) from RPA protein interaction inhibition that impairs G2-to-M transition without enhancing radiation-induced cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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